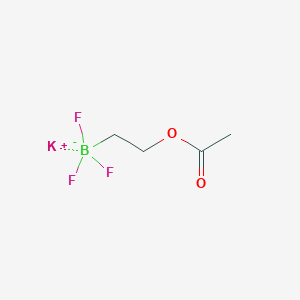

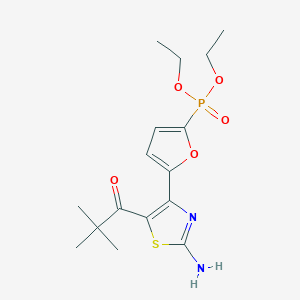

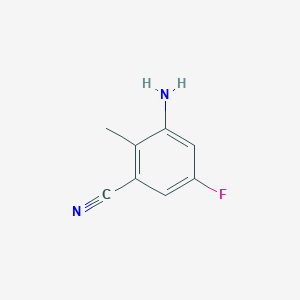

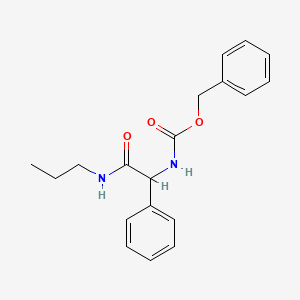

![molecular formula C8H14ClN3O2 B1458006 1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride CAS No. 1707580-44-6](/img/structure/B1458006.png)

1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride

Descripción general

Descripción

1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride is a chemical compound . It is a derivative of 1,3,7-triazaspiro[4.4]nonane-2,4-dione . This class of compounds has been found to have promising applications as antiproliferative, cytotoxic, and anticancer agents .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C8H14ClN3O2 .Chemical Reactions Analysis

Derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione with a substituted N-methylamino group at position 9 are inhibitors of matrix metalloproteinases . These enzymes play a significant role in the uncontrolled division of connective tissue and collagen, resulting in the absorption of the extracellular fluid .Aplicaciones Científicas De Investigación

Synthetic Routes for 1,4-disubstituted 1,2,3-triazoles

1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride is related to the broader class of N-heterocyclic compounds, which includes 1,2,3-triazoles. These compounds play a crucial role in various fields such as drug discovery, bioconjugation, material science, and pharmaceutical chemistry. The synthesis of 1,4-disubstituted 1,2,3-triazoles, facilitated by copper(I) catalyzed regioselective synthesis, has been a significant area of interest due to the triazoles' broad spectrum of biological activities. This process exemplifies the importance of click reactions in creating complex molecules from simple substrates, highlighting the potential applications of similar compounds in scientific research (Kaushik et al., 2019).

Lurasidone and Psychotic Mood Disorders

Though not directly mentioned, compounds related to this compound, such as Lurasidone, have been extensively studied for their efficacy in treating psychotic and mood disorders. Lurasidone, a novel benzisothiazole antipsychotic drug, showcases the potential of heterocyclic compounds in developing treatments for psychiatric conditions. Its distinct pharmacodynamic profile and the detailed review of its efficacy and safety in treating schizophrenia and bipolar depression underline the critical role of such compounds in medicinal chemistry (Pompili et al., 2018).

Novel Triazole Derivatives and Patent Review

The exploration of novel triazole derivatives, including their synthesis and biological evaluation, is a testament to the ongoing interest in this class of compounds. Between 2008 and 2011, considerable efforts were made to develop triazoles with enhanced biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This work underscores the versatility and potential of triazoles in creating new therapeutic agents, reflecting the broader research applications of compounds related to this compound (Ferreira et al., 2013).

Hydrogen Bonding in Solvent Mixtures

Understanding the hydrogen bonding interactions in mixtures containing solvents like Dimethyl Sulfoxide (DMSO) is critical for applications ranging from biotechnology to laser physics. Such studies provide insights into the molecular interactions and dissolution properties of solvent systems, which are essential for various industrial and research applications. This knowledge is pertinent to the study and application of related compounds in scientific research, illustrating the importance of solvent interactions in chemical synthesis and analysis (Kiefer et al., 2011).

Mecanismo De Acción

Compounds containing a fragment of substituted 1,3,7-triazaspiro[4.4]nonane-2,4-dione were found to catalyze the enzymatic transesterification reaction . Additionally, compounds containing this moiety are antagonists of integrin α L β 2, which plays an important role in the delivery of leukocytes to the site of inflammation .

Direcciones Futuras

Despite a wide range of practical applications for spiro hydantoin derivatives, 1,3,7-triazaspiro[4.4]nonane-2,4-diones with unsubstituted carbon atoms of the pyrrolidine ring have previously received virtually no attention . This suggests that there is potential for future research and development in this area .

Propiedades

IUPAC Name |

1,3-dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.ClH/c1-10-6(12)8(3-4-9-5-8)11(2)7(10)13;/h9H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMFIIPEVOZPQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2(CCNC2)N(C1=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.